molecular formula C6H9N3O B1296985 4-(Ethylamino)pyrimidin-2-ol CAS No. 89711-97-7

4-(Ethylamino)pyrimidin-2-ol

Cat. No.: B1296985
CAS No.: 89711-97-7
M. Wt: 139.16 g/mol
InChI Key: TVICROIWXBFQEL-UHFFFAOYSA-N
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Description

4-(Ethylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities The structure of this compound consists of a pyrimidine ring substituted with an ethylamino group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)pyrimidin-2-ol typically involves the cyclization of suitable precursors. One common method involves the reaction of ethylamine with 2-chloropyrimidine-4-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atom on the pyrimidine ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylamino)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form 4-(ethylamino)pyrimidine.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 2-oxo-4-(ethylamino)pyrimidine.

    Reduction: Formation of 4-(ethylamino)pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylamino)pyrimidin-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Ethylamino)pyrimidin-2-ol can be compared with other similar compounds, such as:

    2-Aminopyrimidine: Similar structure but with an amino group at the 2-position instead of a hydroxyl group.

    4-(Methylamino)pyrimidin-2-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    2-Hydroxypyrimidine: Lacks the ethylamino group at the 4-position.

Uniqueness: The presence of both the ethylamino group at the 4-position and the hydroxyl group at the 2-position gives this compound unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(ethylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-7-5-3-4-8-6(10)9-5/h3-4H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICROIWXBFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902727
Record name NoName_3277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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